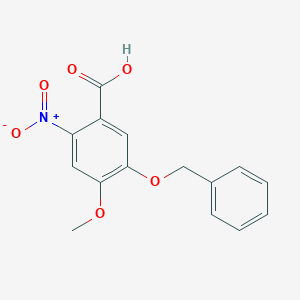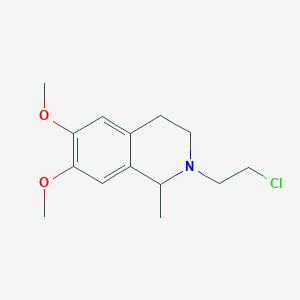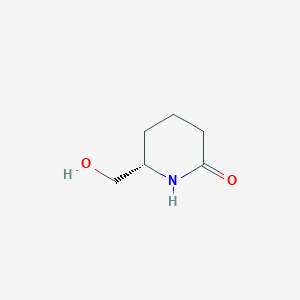
4-(4-Toluidino)-1,2-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Toluidino)-1,2-naphthalenedione, commonly known as TNAP, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. TNAP has been widely used in various fields, including biochemistry, biophysics, and cell biology.
Wirkmechanismus
The mechanism of action of TNAP involves its ability to undergo a photo-induced electron transfer (PET) process. When excited with light, TNAP undergoes a PET process, which leads to the formation of a highly fluorescent species. The PET process is highly dependent on the local environment of the dye, such as pH, polarity, and viscosity.
Biochemische Und Physiologische Effekte
TNAP has been shown to have minimal effects on biochemical and physiological processes. It has been reported to be non-toxic and non-cytotoxic to cells. In addition, TNAP has been shown to have minimal effects on enzyme activity, protein function, and membrane dynamics.
Vorteile Und Einschränkungen Für Laborexperimente
TNAP has several advantages as a fluorescent probe. It has a high quantum yield, which makes it highly sensitive for imaging studies. TNAP is also stable under a wide range of conditions, making it suitable for long-term imaging studies. However, TNAP has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to environmental factors such as pH and temperature.
Zukünftige Richtungen
For TNAP include the development of new derivatives with improved properties and the application of TNAP in live-cell imaging studies.
Synthesemethoden
The synthesis of TNAP involves the reaction of 4-amino-1,2-naphthoquinone with p-toluidine in the presence of acetic acid and acetic anhydride. The reaction yields TNAP as a yellowish-orange powder, which is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
TNAP has been widely used as a fluorescent probe to study various biological processes. It has been used to monitor the activity of enzymes such as proteases, kinases, and phosphatases. TNAP has also been used to study the dynamics of lipid membranes, protein-protein interactions, and DNA-protein interactions. In addition, TNAP has been used to label cells for imaging studies.
Eigenschaften
CAS-Nummer |
69085-39-8 |
|---|---|
Produktname |
4-(4-Toluidino)-1,2-naphthalenedione |
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
4-(4-methylanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)18-15-10-16(19)17(20)14-5-3-2-4-13(14)15/h2-10,18H,1H3 |
InChI-Schlüssel |
ICGLGYCHUQDWMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Andere CAS-Nummern |
69085-39-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)











